1-Naphthalenesulfinic acid
Description
Contextualizing 1-Naphthalenesulfinic Acid within Organosulfur Compound Classifications
This compound belongs to the class of organosulfur compounds known as sulfinic acids. wikipedia.org These compounds are characterized by the general structure RSO(OH), where 'R' is an organic substituent. wikipedia.org In the case of this compound, the 'R' group is a 1-naphthyl moiety. vulcanchem.com The sulfur atom in sulfinic acids is pyramidal, which can render them chiral. wikipedia.org
Sulfinic acids are distinguished from the more highly oxidized sulfonic acids (RSO₂OH) and the less oxidized sulfenic acids (RSOH). wikipedia.orgwikipedia.org They are generally more acidic than corresponding carboxylic acids. wikipedia.org The chemistry of sulfinic acids is rich and varied; they can be prepared through methods such as the reduction of sulfonyl chlorides or the acidification of sulfinate salts. wikipedia.org this compound itself consists of a naphthalene (B1677914) ring system with a sulfinic acid (-SO₂H) group attached to the first carbon position. vulcanchem.com
Table 1: Classification of this compound
| Category | Classification |
| Broad Class | Organosulfur Compound |
| Specific Class | Sulfinic Acid |
| Functional Group | -SO(OH) |
| Aromatic System | Naphthalene |
Foundational Research Trajectories and Historical Perspectives of Naphthalenesulfinic Acids
The study of naphthalenesulfonic acids, the chemical precursors to naphthalenesulfinic acids, dates back to the development of synthetic dyes. wikipedia.org Naphthalene-1-sulfonic acid, for instance, is a key intermediate in the production of various dyes. wikipedia.orgguidechem.com The sulfonation of naphthalene can lead to different isomers, with naphthalene-1-sulfonic acid being one of the two monosulfonic acids of naphthalene. wikipedia.org The relative instability of the α-isomer (1-sulfonic acid) compared to the β-isomer (2-sulfonic acid) under certain conditions, such as heating in the presence of acid, has been a subject of study. wikipedia.orgchemicalbook.com
Early research focused on the synthesis and reactions of these compounds. For example, heating naphthalene-1-sulfonic acid with dilute aqueous acid can revert it to naphthalene. wikipedia.org Fusion with sodium hydroxide (B78521) leads to the formation of 1-naphthol. wikipedia.org The reduction of sulfonyl chlorides to produce sulfinate salts has been a common synthetic route. wikipedia.org While specific historical details on the initial isolation and characterization of this compound are not extensively documented in the provided results, its chemistry is intrinsically linked to the broader historical development of naphthalene chemistry and the dye industry. guidechem.com
Current Research Landscape and Significance of this compound Investigations
Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of investigation involves its use as a reagent and precursor in organic synthesis. For instance, its sodium salt has been utilized in cobalt-catalyzed sulfonylations of glycals to produce 3-sulfone sugars. figshare.com This highlights its role in the stereoselective synthesis of complex organic molecules.
Furthermore, derivatives of naphthalenesulfonic acids are being explored for their catalytic properties. Chiral sulfonic acids derived from binaphthyl structures, which are related to naphthalenesulfonic acids, have been developed as powerful Brønsted acid catalysts for asymmetric synthesis. tcichemicals.com These catalysts are valued for their ability to facilitate enantioselective reactions. tcichemicals.com The development of new axially chiral sulfonic acids based on the 8-aminonaphthalene-1-sulfonic acid scaffold further underscores the ongoing innovation in this area. acs.org These novel catalysts are synthesized from readily available starting materials and show promise in various chemical transformations. acs.org
Table 2: Recent Research Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Research Finding |
| Organic Synthesis | Reagent in cobalt-catalyzed sulfonylations | Stereoselective synthesis of 3-sulfone sugars. figshare.com |
| Asymmetric Catalysis | Precursor to chiral Brønsted acids | Development of highly enantioselective catalysts. tcichemicals.com |
| Catalyst Development | Synthesis of novel axially chiral sulfonic acids | Creation of stable and effective atropisomers for catalysis. acs.org |
Interdisciplinary Relevance of this compound Chemistry
The chemistry of this compound and its related compounds extends beyond traditional organic synthesis and has significant interdisciplinary relevance. In materials science, naphthalenesulfonic acid-formaldehyde condensates are utilized as dispersants with applications in coatings, dyes, and cement. researchgate.net The ability of these polymers to act as surfactants and dispersing agents is crucial for improving the properties of these materials. researchgate.net
In the field of analytical chemistry, derivatives like 1-naphthalenesulfonic acid have been used as template molecules for creating molecularly imprinted polymers for the solid-phase extraction of naphthalene sulfonates. sigmaaldrich.com This demonstrates their utility in developing selective analytical methods. Furthermore, the sodium salt of 1-naphthalenesulfonate is employed as a dispersing agent and surfactant in industries such as textiles and ceramics. cymitquimica.com The unique properties of these compounds, stemming from the combination of the naphthalene ring and the sulfonate or sulfinate group, continue to drive their application in diverse scientific and industrial fields.
Structure
2D Structure
3D Structure
Properties
CAS No. |
607-33-0 |
|---|---|
Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C10H8O2S/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12) |
InChI Key |
ICYDASAGOZFWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Naphthalenesulfinic Acid and Its Precursors
Direct Synthesis of 1-Naphthalenesulfinic Acid
The direct synthesis of this compound is a process of significant interest in organic chemistry, primarily revolving around the introduction of the sulfinic acid moiety onto the naphthalene (B1677914) ring. This is most commonly achieved through precursor-based routes, where a sulfonic acid derivative is first synthesized and subsequently reduced to the desired sulfinic acid.
Precursor-Based Routes to the Sulfinic Acid Moiety
The principal precursor for the synthesis of this compound is 1-naphthalenesulfonic acid. This sulfonic acid is typically prepared by the direct sulfonation of naphthalene. The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature. Sulfonation of naphthalene with sulfuric acid at lower temperatures (around 25-70°C) kinetically favors the formation of the alpha-isomer, 1-naphthalenesulfonic acid. wikipedia.orgecoinvent.org In contrast, higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer, 2-naphthalenesulfonic acid. wikipedia.org
Once 1-naphthalenesulfonic acid is obtained, it is typically converted to a more reactive species, 1-naphthalenesulfonyl chloride, to facilitate the reduction to the sulfinic acid. The conversion of the sulfonic acid to the sulfonyl chloride can be achieved by reacting the corresponding sodium salt, sodium 1-naphthalenesulfonate, with reagents such as phosphorus oxychloride in a suitable solvent like acetonitrile (B52724). prepchem.com
The final step in this precursor-based route is the reduction of 1-naphthalenesulfonyl chloride to this compound. This reduction is a critical transformation, and various reducing agents can be employed to achieve this.
Specific Reagents and Reaction Conditions for this compound Formation
The reduction of 1-naphthalenesulfonyl chloride to this compound or its corresponding salt can be accomplished using several methods. A common and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous medium at elevated temperatures (70–80 °C). rsc.org This reaction proceeds via a nucleophilic attack of the sulfite ion on the sulfonyl chloride, followed by the displacement of the chloride ion.
Another established method for the reduction of sulfonyl chlorides to sulfinates is the use of zinc dust or sodium carbonate in water. rsc.org These methods provide a straightforward route to the corresponding sulfinate salts, which can then be acidified to yield the free sulfinic acid.
| Precursor | Reagent(s) | Product | Reaction Conditions | Reference |
| Naphthalene | Sulfuric Acid | 1-Naphthalenesulfonic acid | 20-70°C | wikipedia.orgecoinvent.org |
| Sodium 1-naphthalenesulfonate | Phosphorus oxychloride, Dimethylacetamide, Acetonitrile | 1-Naphthalenesulfonyl chloride | Cooled with water, then 65°C for 1 hour | prepchem.com |
| p-Toluenesulfonyl chloride (analogous) | Zinc, Sodium carbonate, Water | Sodium p-toluenesulfinate | Not specified | rsc.org |
| Aryl/Alkyl sulfonyl chlorides (general) | Sodium sulfite, Sodium bicarbonate, Water | Sodium aryl/alkyl sulfinates | 70-80°C | rsc.org |
Analogous and Indirect Preparations Relevant to this compound
The synthetic strategies employed for the preparation of the isomeric 2-naphthalenesulfinic acid, as well as methods for generating naphthalenesulfinate salts, provide valuable insights and potential alternative routes for the synthesis of this compound.
Synthetic Strategies for 2-Naphthalenesulfinic Acid and their Potential Applicability
The synthesis of 2-naphthalenesulfonic acid, the precursor to 2-naphthalenesulfinic acid, is favored at higher reaction temperatures during the sulfonation of naphthalene. wikipedia.org Once formed, the conversion of 2-naphthalenesulfonic acid to 2-naphthalenesulfonyl chloride and subsequent reduction to 2-naphthalenesulfinic acid would follow analogous procedures to those described for the 1-isomer. The reagents and reaction conditions for the reduction of the sulfonyl chloride are generally applicable to both isomers. Therefore, the methodologies established for the 2-isomer can be directly adapted for the synthesis of this compound, with the primary difference being the initial sulfonation conditions to selectively produce the 1-naphthalenesulfonic acid precursor.
Generation of Naphthalenesulfinate Salts for Subsequent Conversion
The direct product of many reduction reactions of naphthalenesulfonyl chlorides is the corresponding sodium naphthalenesulfinate salt. These salts are often stable, crystalline solids that can be isolated and purified. rsc.org The generation of sodium 1-naphthalenesulfinate is a key intermediate step. Once the sodium salt is obtained, it can be readily converted to the free this compound by acidification with a suitable acid, such as hydrochloric acid. This two-step process, involving the formation and isolation of the sulfinate salt followed by acidification, can be an effective strategy for obtaining pure this compound.
A convenient method for the synthesis of sodium arylsulfinates involves the reaction of aryl bromides with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. This reaction proceeds through the in situ generation of an aryl magnesium or aryl lithium reagent, which is then trapped with DABSO, followed by treatment with aqueous sodium carbonate. rsc.org This approach could potentially be applied to 1-bromonaphthalene (B1665260) to generate sodium 1-naphthalenesulfinate.
| Starting Material | Reagents | Intermediate/Product | Potential Applicability to this compound Synthesis | Reference |
| Naphthalene | Sulfuric Acid (high temperature) | 2-Naphthalenesulfonic acid | The synthetic route to the 2-isomer can be adapted by modifying the initial sulfonation temperature to favor the 1-isomer. | wikipedia.org |
| Aryl bromides | Mg or Li, DABSO, Na₂CO₃ | Sodium arylsulfinates | This method could potentially be used with 1-bromonaphthalene to synthesize sodium 1-naphthalenesulfinate. | rsc.org |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of this compound and its precursors, several green chemistry principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One area of focus is the use of greener reagents and solvents. For instance, the reduction of sulfonyl chlorides can be performed in water, which is a significant improvement over the use of volatile organic solvents. rsc.org Furthermore, the development of catalytic methods for these transformations is highly desirable.
A sustainable approach for the synthesis of sulfonic acids, the precursors to sulfinic acids, involves the use of thiourea (B124793) dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate in the presence of air as a green oxidant. rsc.orgresearchgate.net This method has been shown to be applicable to the late-stage sulfonation of various drug molecules and could potentially be adapted for the synthesis of 1-naphthalenesulfonic acid. rsc.org
Another green approach involves the use of iodide-catalyzed reduction of sulfinates and sulfoxides with formic acid as a sustainable sacrificial reductant. rsc.org Formic acid can be derived from biomass, making this a more environmentally friendly alternative to traditional reducing agents. This method could be explored for the reduction of any sulfoxide (B87167) intermediates formed during the synthesis of this compound.
The development of a novel environment-friendly production process for 1-naphthol-4-sulfonic acid, which involves the use of SO₂ in a sealed system and recycling of mother liquor, highlights the potential for process optimization to reduce environmental impact in related naphthalenic compound syntheses. patsnap.com While not directly for this compound, the principles of waste reduction and resource efficiency are transferable.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Reference |
| Use of Green Solvents | Performing reactions in water instead of volatile organic solvents. | Reduction of 1-naphthalenesulfonyl chloride in aqueous media. | rsc.org |
| Eco-friendly SO₂ Surrogate | Utilizing thiourea dioxide and air for sulfonation. | Synthesis of the 1-naphthalenesulfonic acid precursor. | rsc.orgresearchgate.net |
| Sustainable Reducing Agent | Employing an iodide/formic acid system for reduction. | Reduction of sulfoxide intermediates or potentially sulfonyl chlorides. | rsc.org |
| Process Optimization | Implementing closed-loop systems and recycling of reagents. | Minimizing waste and improving efficiency in the overall synthetic process. | patsnap.com |
Comprehensive Analysis of 1 Naphthalenesulfinic Acid Reactivity and Chemical Transformations
Oxidative Transformations of 1-Naphthalenesulfinic Acid
The sulfur atom in this compound exists in an intermediate oxidation state (+4), making it susceptible to further oxidation. These transformations are crucial for both synthetic applications and understanding the compound's stability and environmental fate.
Conversion to 1-Naphthalenesulfonic Acid: Reaction Pathways and Yield Optimization
The oxidation of this compound to its corresponding sulfonic acid represents a key transformation, elevating the sulfur atom to its highest oxidation state (+6). This conversion is generally achieved using strong oxidizing agents. While specific, high-yield protocols directly focused on this compound are not extensively detailed in readily available literature, the general principles of sulfinic acid oxidation apply.
The reaction involves the addition of an oxygen atom to the sulfur center of the sulfinic acid group. This process requires potent oxidants capable of overcoming the relative stability of the sulfinic acid.
Potential Oxidizing Agents and Reaction Conditions:
| Oxidizing Agent | Reaction Conditions | Remarks |
| Ozone (O₃) | Aqueous phase, often at acidic pH. | Ozone is a powerful oxidant known to degrade naphthalenesulfonic acids, indicating its capability to oxidize the naphthalene (B1677914) ring system and likely the sulfinic acid group. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst or harsh conditions (e.g., high temperature, strong acid). | A common oxidant, but its reactivity with sulfinic acids can vary. |
| Peroxy Acids (e.g., m-CPBA) | Organic solvents. | Generally effective for the oxidation of various sulfur compounds. |
| Potassium Permanganate (KMnO₄) | Aqueous solution, typically alkaline or neutral. | A very strong oxidizing agent that can also lead to the degradation of the aromatic ring if not controlled. |
Yield optimization for this conversion would focus on selecting an oxidant that is potent enough to oxidize the sulfinic acid group without causing significant side reactions, such as cleavage of the carbon-sulfur bond or degradation of the naphthalene ring. researchgate.net Control of reaction parameters like temperature, pH, and stoichiometry of the oxidant is critical to maximize the yield of 1-naphthalenesulfonic acid and minimize the formation of byproducts. Recent research has also shown that oxidation of aromatic sulfones to sulfonic acids can occur under ambient conditions in microdroplets, suggesting a mechanism involving water radical cations. nsf.gov
Formation of Disulfides and Related Oxidative Coupling Products
The direct oxidative coupling of a sulfinic acid to form a disulfide is not a typical reaction pathway. Disulfide bond formation is characteristically an oxidation reaction starting from thiols (R-SH). nih.govborgeslab.org The oxidation proceeds from a thiol to a sulfenic acid (R-SOH), which can then react with another thiol to form a disulfide (R-S-S-R). nih.gov Since this compound (R-SO₂H) is already at a higher oxidation state than a thiol or a sulfenic acid, further oxidation would lead to the sulfonic acid, not a disulfide.
However, sulfinic acids and their salts (sulfinates) can participate in other types of oxidative coupling reactions. For instance, palladium-catalyzed desulfinative oxidative coupling between arenesulfinic acid salts and other molecules has been reported as a strategy for forming new carbon-carbon or carbon-heteroatom bonds. acs.org Similarly, manganese(III) acetate (B1210297) can promote the oxidative coupling of sodium sulfinates with 1,4-dimethoxybenzenes to form sulfones. researchgate.net
The formation of a disulfide from this compound would conceptually require a reductive step or a disproportionation reaction. For example, some reduction methods for sulfinic acids can yield disulfides as byproducts or main products depending on the conditions. oup.com
Mechanistic Insights into Oxidation Processes of Sulfinic Acids
The oxidation of sulfinic acids to sulfonic acids is fundamentally an oxygen-transfer process. The mechanism can vary depending on the oxidant and reaction conditions.
Nucleophilic Attack: In many cases, the sulfur atom of the sulfinic acid acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid). This is followed by the departure of the leaving group from the oxidant, resulting in the formation of the sulfonic acid.
Radical Pathways: Under certain conditions, such as in the presence of radical initiators or specific catalysts, the oxidation may proceed through a radical mechanism. For example, the oxidation of aromatic sulfones to sulfonic acids in microdroplets is proposed to involve a water radical cation (H₂O)•+. nsf.gov This radical cation reacts with the sulfone to form a radical cation adduct, which then undergoes rearrangement and cleavage to yield the sulfonic acid. nsf.gov A similar radical mechanism could be envisioned for the oxidation of this compound, particularly with very strong oxidants.
Electron Transfer: For aromatic systems like naphthalene, an initial single-electron transfer (SET) from the aromatic ring to the oxidant can be the rate-determining step. This generates a radical cation intermediate. nih.gov The subsequent steps would involve the reaction of this intermediate, leading to the oxidation of the sulfinic acid group. The presence of the sulfinic acid group would influence the electron density of the naphthalene ring and thus its susceptibility to an initial electron transfer.
Reductive Pathways Involving this compound
The reduction of the sulfinic acid group is a valuable transformation for the synthesis of thiols, which are important intermediates in organic synthesis.
Reduction to 1-Naphthalenethiols: Methodologies and Considerations
The most prominent method for the reduction of arenesulfinic acids to the corresponding arenethiols involves the use of a triphenylphosphine-iodine (Ph₃P/I₂) system. oup.comoup.com This reagent combination has been shown to be effective for the reduction of a variety of organosulfur compounds, including sulfinic acids, sulfonic acids, and disulfides. oup.com
The reaction is typically carried out in an organic solvent. The triphenylphosphine (B44618) and iodine are believed to form an iodotriphenylphosphonium iodide intermediate, which then acts as the reducing agent. oup.com This method is advantageous as it often proceeds in high yield and avoids the use of harsh metal hydrides.
An overview of the reduction is presented in the table below:
Methodologies for the Reduction of Aromatic Sulfinic/Sulfonic Acids to Thiols
| Reducing System | Substrate | Product | Key Features |
| Triphenylphosphine/Iodine | Arenesulfinic Acids | Arenethiols | Effective and relatively mild conditions. oup.comoup.com |
| Triphenylphosphine/Iodine | Arenesulfonic Acids | Arenethiols | Can also reduce the more stable sulfonic acids. oup.comoup.com |
| Triphenylphosphine | 1-Naphthalenesulfonic acid | 1-Naphthalenethiol (B1663976) | Iodine acts as a catalyst in this related reduction. wikipedia.orgwikipedia.org |
Investigation of Selective Reduction Conditions for Sulfinic Acid Group
The selectivity of a reduction process is crucial when other reducible functional groups are present in the molecule. The triphenylphosphine-iodine system exhibits a degree of selectivity based on the oxidation state of the sulfur compound. A study on the relative reactivities of various sulfonyl derivatives with this system provides insight into potential selective reductions. oup.com
Relative Reactivity of Aromatic Sulfur Compounds towards Ph₃P/I₂ Reduction oup.com
ArSO₂Cl, ArSO₂SAr’ > ArSO₂H > ArSO₃R > ArSO₃⁻HNBu₃⁺ > ArSO₃H
This reactivity trend indicates that sulfonyl chlorides (ArSO₂Cl) and thiosulfonates (ArSO₂SAr’) are more easily reduced than sulfinic acids (ArSO₂H). Importantly, sulfinic acids are significantly more reactive than the corresponding sulfonic acids (ArSO₃H). oup.com
This difference in reactivity allows for the selective reduction of a sulfinic acid group in the presence of a sulfonic acid group. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve the conversion of this compound to 1-naphthalenethiol while leaving a sulfonic acid moiety on the same or another molecule untouched. The sodium salts of sulfinates are also readily reduced by this system. oup.com
Disproportionation Reactions of Naphthalenesulfinic Acids
Naphthalenesulfinic acids, like other sulfinic acids, are known for their inherent instability, often leading to disproportionation (or dismutation). This process involves a redox reaction where the sulfur atom, in its +4 oxidation state in the sulfinic acid, is simultaneously oxidized to a higher state and reduced to a lower one. The typical products of this reaction are a sulfonic acid (sulfur in +6 oxidation state) and a thiosulfonate (sulfur in +6 and -2 oxidation states). wikipedia.org
Where R is the naphthyl group. The reaction is understood to proceed through the formation of a mixed anhydride (B1165640) intermediate, specifically a sulfinyl sulfone, which then undergoes further transformation. wikipedia.org
Kinetic and Thermodynamic Parameters of Disproportionation
Detailed kinetic and thermodynamic data specifically for the disproportionation of this compound are not extensively documented in readily available literature. However, studies on analogous arylsulfinic acids provide insight into the reaction's characteristics. The disproportionation of aromatic sulfinic acids has been shown to be first-order with respect to the sulfinic acid. researchgate.net The reaction is also strongly catalyzed by the presence of strong acids, with the rate increasing significantly with higher concentrations of acids like sulfuric acid. researchgate.netoregonstate.edu Conversely, the presence of water tends to retard the reaction rate. researchgate.net
For the disproportionation of p-toluenesulfinic acid in an acetic acid-sulfuric acid-water solution, the enthalpy of activation (ΔH‡) has been calculated, providing a quantitative measure of the energy barrier for the reaction. oregonstate.edu While specific values for this compound are not available, it is expected to follow similar kinetic principles, with the reaction rate being highly dependent on the reaction conditions such as acidity and water content. The thermodynamic feasibility of such disproportionation reactions is generally favorable, driven by the formation of more stable oxidation states of sulfur. researchgate.net
Effect of Molecular Structure and Reaction Environment on Disproportionation Rate
The rate of disproportionation is significantly influenced by the molecular structure of the arylsulfinic acid and the surrounding reaction environment.
Reaction Environment: The reaction environment is a critical determinant of the disproportionation rate.
Acidity: As an acid-catalyzed process, the rate of disproportionation increases with the acidity of the medium. researchgate.netoregonstate.edu
Solvent: The choice of solvent plays a crucial role. Reactions are often studied in mixtures of acetic acid, sulfuric acid, and water. oregonstate.edu The polarity and hydrogen-bonding capability of the solvent can affect the stability of both the reactants and the transition states. For instance, increased water concentration slows the reaction. researchgate.net The hydrogen-bond acidity of sulfinic acids is high, and their reactivity can be significantly modulated by the hydrogen-bond accepting properties of the solvent. rsc.org
Nucleophilic and Electrophilic Reactivity of this compound and its Anions
Reactions with Electrophiles: Sulfinate-Mediated Derivatizations
The reaction of 1-naphthalenesulfinate with electrophiles is a key method for creating a variety of organosulfur compounds. The outcome of the reaction—O-alkylation versus S-alkylation—is dependent on the nature of the electrophile and the reaction conditions, a principle dictated by Hard-Soft Acid-Base (HSAB) theory.
S-Alkylation (Formation of Sulfones): When reacting with relatively soft electrophiles like alkyl halides (e.g., alkyl bromides or iodides), the nucleophilic attack predominantly occurs from the soft sulfur atom. This results in the formation of a carbon-sulfur bond, yielding a sulfone. wikipedia.orgmasterorganicchemistry.com This reaction is a common and straightforward method for synthesizing aryl-alkyl sulfones.
O-Alkylation (Formation of Sulfinate Esters): With harder electrophiles, such as trialkyloxonium salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate), the attack occurs from the harder oxygen atom of the sulfinate. wikipedia.org This leads to the formation of a sulfur-oxygen bond, producing a 1-naphthalenesulfinate ester.
The choice between these two pathways allows for the selective synthesis of either sulfones or sulfinate esters from the same 1-naphthalenesulfinate precursor.
Formation of Sulfonamides from 1-Naphthalenesulfinate Precursors
Sulfonamides are a critical class of compounds, and their synthesis from sulfinate precursors is an important transformation. A highly effective method involves the copper-catalyzed oxidative coupling of sodium 1-naphthalenesulfinate with primary or secondary amines. nih.govresearchgate.net This reaction can be carried out using molecular oxygen (O₂) or dimethyl sulfoxide (B87167) (DMSO) as the oxidant. nih.govresearchgate.net The process is robust and provides good yields of the corresponding N-substituted 1-naphthalenesulfonamides. nih.gov Mechanistic studies suggest that this transformation likely proceeds through a single electron transfer (SET) pathway. nih.govresearchgate.net This method represents a significant advancement over traditional routes that often require the use of less stable and more reactive sulfonyl chlorides.
| Catalyst/Oxidant | Amine Type | Product | Yield |
| Copper / O₂ or DMSO | Primary Amines | N-Alkyl/Aryl-1-naphthalenesulfonamide | Good |
| Copper / O₂ or DMSO | Secondary Amines | N,N-Dialkyl/Aryl-1-naphthalenesulfonamide | Good |
This table represents a generalized summary of the copper-catalyzed sulfonamide synthesis. Specific yields vary based on the substrates and conditions used.
Explorations into Carbon-Sulfur Bond Forming Reactions
Beyond the synthesis of simple sulfones via alkylation, this compound and its salts are valuable reagents in more advanced carbon-sulfur bond-forming reactions.
Palladium-Catalyzed Cross-Coupling: Arylsulfinates can participate in palladium-catalyzed cross-coupling reactions. For instance, they can couple with organosilanes (Hiyama-type coupling) or other organometallic reagents to form new carbon-carbon bonds, though their use in forming C-S bonds in this context is also explored. nih.gov These methods expand the toolkit for creating complex molecular architectures involving the naphthalenesulfonyl group.
Michael Additions: As a soft nucleophile, the 1-naphthalenesulfinate anion can participate in Michael (or conjugate) addition reactions. wikipedia.orgmasterorganicchemistry.com It can add to the β-carbon of α,β-unsaturated carbonyl compounds, esters, or nitriles. libretexts.org This reaction efficiently forms a new carbon-sulfur bond and is a powerful tool for constructing more complex molecules containing the naphthalenesulfonyl moiety.
Radical Reactions: The generation of sulfonyl radicals from sulfinic acids has emerged as a modern strategy for C-S bond formation. rsc.org These highly reactive intermediates can be trapped by various radical acceptors, including alkenes and alkynes, to forge new C-S bonds under mild conditions. nih.gov This approach allows for the late-stage introduction of the naphthalenesulfonyl group into complex molecules. nih.gov
Structural Derivatization and Functional Analogues of 1 Naphthalenesulfinic Acid
Synthesis and Characterization of Substituted 1-Naphthalenesulfinic Acid Analogues
The synthesis of substituted this compound analogues, such as those bearing amino or hydroxy groups, typically proceeds through a multi-step pathway starting from the corresponding substituted naphthalenesulfonic acids. The general strategy involves the initial synthesis of a stable naphthalenesulfonyl chloride intermediate, followed by its reduction to the target sulfinic acid.
Synthesis Pathway:
Sulfonation : The naphthalene (B1677914) core is first functionalized with substituents like amino or hydroxy groups. Subsequently, sulfonation is carried out, often using sulfuric acid, to introduce the sulfonic acid group at a specific position on the naphthalene ring. For example, 4-Amino-1-naphthalenesulfonic acid can be obtained through the sulfonation of naphthylamine.
Conversion to Sulfonyl Chloride : The resulting sodium naphthalenesulfonate salt is converted into the more reactive naphthalenesulfonyl chloride. This transformation is commonly achieved by reacting the sulfonate salt with reagents such as phosphorus oxychloride or thionyl chloride. For instance, sodium 1-naphthalenesulfonate can be treated with phosphorus oxychloride in a solvent like acetonitrile (B52724) to yield 1-naphthalenesulfonyl chloride with high efficiency. prepchem.com
Reduction to Sulfinic Acid : The final step is the reduction of the naphthalenesulfonyl chloride to the desired this compound analogue. This reduction is typically performed using a mild reducing agent, such as sodium sulfite (B76179) or sodium sulfide, in an aqueous solution.
This sequence allows for the preparation of various substituted 1-naphthalenesulfinic acids, whose structures and properties can be confirmed using standard analytical techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. nih.gov
Table 1: General Synthetic Route for Substituted 1-Naphthalenesulfinic Acids
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Synthesis of Substituted Naphthalenesulfonic Acid | Sulfuric Acid (H₂SO₄) | Substituted Sodium Naphthalenesulfonate |
| 2 | Formation of Sulfonyl Chloride | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | Substituted Naphthalenesulfonyl Chloride |
Exploration of Axially Chiral Naphthalenesulfinic Acid Derivatives and Related Sulfonic Acids
A significant area of research involves the development of axially chiral derivatives based on the naphthalene scaffold, where restricted rotation around a C–N or C–C bond gives rise to stable, separable enantiomers (atropisomers). While direct examples of axially chiral 1-naphthalenesulfinic acids are specific research topics, extensive work on related sulfonic acids provides a clear blueprint for their design and synthesis.
A notable example is the development of axially chiral 8-benzoimidazolylnaphthalene-1-sulfonic acids. researchgate.netnih.gov The synthesis generates chirality around the C–N bond connecting the naphthalene and benzimidazole (B57391) rings. researchgate.net
Synthetic Approach: The synthesis begins with commercially available 8-aminonaphthalene-1-sulfonic acid. researchgate.net
Amide Formation : The amino group is first acylated.
Condensation : The resulting intermediate undergoes condensation with an ortho-phenylenediamine derivative to form the benzimidazole ring. The substituents on the phenylenediamine ring are crucial for creating sufficient steric hindrance to prevent free rotation, thus establishing the stable chiral axis. researchgate.net
Optical Resolution : The racemic mixture of the axially chiral sulfonic acid is resolved into its separate enantiomers. A practical method for this is through the formation of diastereomeric salts using a chiral amine, such as (R)- or (S)-1-phenylethylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. researchgate.netacs.org
These resolved atropisomers have been shown to be stable and have been investigated for their potential use as chiral Brønsted acid catalysts in asymmetric reactions. researchgate.netnih.gov The principles used to create these chiral sulfonic acids can be directly applied to the design of analogous naphthalenesulfinic acid derivatives.
Development of Complex this compound Based Organosulfur Compounds (e.g., 8,8'-trithiodi- derivatives)
The development of more complex organosulfur compounds from this compound precursors expands the structural diversity of this chemical class. While specific examples like 8,8'-trithiodi- derivatives are highly specialized, a general and well-established pathway to complex organosulfur architectures involves the synthesis of thiols and their subsequent oxidative coupling.
The key intermediate for these complex structures is 1-naphthalenethiol (B1663976), which can be synthesized from 1-naphthalenesulfonic acid. wikipedia.org A documented method for this transformation is the reduction of the sulfonic acid using triphenylphosphine (B44618). wikipedia.org
Once the naphthalenethiol is obtained, it can serve as a building block for larger, more complex molecules through oxidative coupling reactions:
Disulfide Formation : Mild oxidation of 1-naphthalenethiol can readily form a disulfide linkage, resulting in a dimeric structure (di(1-naphthyl) disulfide). This creates a new molecule with a distinct structure linked by a sulfur-sulfur bond.
Polysulfide Formation : Under specific conditions, further reaction can lead to the formation of trisulfide (R-S-S-S-R) or even longer polysulfide chains, though these are generally less stable than disulfides. The formation of such linkages would lead to highly complex organosulfur compounds based on the naphthalene framework.
This synthetic strategy, starting from the reduction of a naphthalenesulfonic acid to a thiol followed by controlled oxidation, provides a viable route to a wide range of complex dimeric and polymeric organosulfur compounds derived from the 1-naphthalene scaffold.
Esterification Reactions of this compound to Form Sulfinate Esters
The esterification of this compound to produce sulfinate esters is a fundamental transformation that yields versatile synthetic intermediates. Unlike the acid-catalyzed Fischer esterification of carboxylic acids, the synthesis of sulfinate esters often requires the use of specific coupling agents to activate the sulfinic acid due to its propensity to disproportionate under acidic conditions. rsc.org
Several modern methods have been developed for the efficient synthesis of sulfinate esters from sulfinic acids and alcohols: rsc.orgorganic-chemistry.org
Using Coupling Agents : Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and chlorotrimethylsilane (B32843) are effective for promoting the condensation between a sulfinic acid and an alcohol. tandfonline.comtandfonline.com The reaction with CDI, for example, proceeds through a reactive sulfinylimidazole intermediate, which then reacts with the alcohol to form the desired sulfinate ester in good yields. organic-chemistry.org
Metal-Catalyzed Reactions : Lanthanide(III) triflates have been shown to catalyze the direct reaction between arenesulfinic acids and alcohols, providing a straightforward route to sulfinate esters. organic-chemistry.org
Asymmetric Organocatalysis : For the synthesis of chiral sulfinate esters, organocatalytic methods have emerged as a powerful tool. Chiral catalysts, such as pentanidium, can facilitate the asymmetric condensation of sulfinates and alcohols, yielding enantioenriched sulfinate esters. researchgate.netnih.govresearchgate.net This approach is particularly valuable for creating stereochemically defined sulfur centers. researchgate.netnih.gov
Table 2: Selected Methods for Sulfinate Ester Synthesis
| Method | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive sulfinylimidazole intermediate; good yields. organic-chemistry.org | organic-chemistry.orgtandfonline.com |
| Coupling Agent | Chlorotrimethylsilane (Me₃SiCl) | Can be used directly with sulfinate salts. | tandfonline.comtandfonline.com |
| Metal Catalysis | Lanthanide(III) Triflates (e.g., Yb(OTf)₃) | Direct catalysis of sulfinic acid and alcohol condensation. rsc.org | organic-chemistry.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Naphthalenesulfinic Acid
Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 1-naphthalenesulfinic acid by probing the vibrational modes of its constituent bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands that correspond to specific functional groups. The stretching vibrations of the sulfinic acid group are particularly informative. The S=O stretching vibration typically appears as a strong band in the region of 1090-1040 cm⁻¹. The C-S stretching vibration is observed in the 700-600 cm⁻¹ range. researchgate.net The aromatic naphthalene (B1677914) ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for naphthalenesulfonic acids, which can serve as a comparative basis. nist.gov
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations. For aromatic compounds like naphthalene derivatives, the ring breathing modes are often strong in the Raman spectrum. researchgate.net The C-S stretching vibration also gives rise to a Raman signal. researchgate.net The S=O stretching vibration is also observable in the Raman spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aromatic C=C Stretch | 1600-1400 | IR, Raman |
| S=O Stretch | 1090-1040 | IR, Raman |
| C-S Stretch | 700-600 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, allowing for the precise assignment of protons and carbons within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. chemicalbook.com The proton attached to the carbon bearing the sulfinic acid group (C1) is expected to be significantly deshielded due to the electron-withdrawing nature of the substituent. The coupling patterns between adjacent protons provide crucial information for assigning the signals to their respective positions on the naphthalene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly bonded to the sulfinic acid group (C1) will exhibit a characteristic chemical shift. The other nine carbon atoms of the naphthalene ring will have distinct signals, which can be assigned based on their electronic environment and through the use of two-dimensional NMR techniques. Predicted ¹³C NMR data for naphthalenesulfonic acid is available in databases such as the Human Metabolome Database. hmdb.cachemicalbook.com
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 9.0 | Proton environment and coupling |
| ¹³C | 120 - 140 | Carbon framework and substitution pattern |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular weight of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation.
Accurate Mass Determination: HRMS can measure the mass of the molecular ion with high accuracy, allowing for the determination of the elemental composition. The exact mass of this compound (C₁₀H₈O₂S) is 208.0245. nih.gov
Fragment Analysis: Under electron ionization (EI) or other ionization techniques, this compound undergoes characteristic fragmentation. Common fragmentation patterns for aromatic compounds involve the loss of small neutral molecules. libretexts.org For this compound, the loss of SO₂ (64 Da) is a likely fragmentation pathway. The resulting fragment ions can be analyzed to confirm the structure of the parent molecule. Mass spectral data for 1-naphthalenesulfonic acid is available in the NIST Chemistry WebBook. nist.gov
| Ion | m/z (expected) | Description |
| [M]⁺ | 208.0245 | Molecular Ion |
| [M-SO₂]⁺ | 144.0578 | Loss of sulfur dioxide |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound, which are dictated by its aromatic system.
Electronic Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the naphthalene chromophore. These absorptions arise from π-π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the sulfinic acid substituent. Data for the closely related 1-naphthalenesulfonic acid shows absorption maxima that can be referenced. nist.govscholarsresearchlibrary.com
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The excitation and emission maxima, as well as the quantum yield, provide insights into the molecule's excited state properties. The fluorescence of naphthalenesulfonates is utilized in their detection in HPLC methods. researchgate.net
| Property | Typical Wavelength Range (nm) | Information Obtained |
| UV-Vis Absorption (λmax) | 220 - 330 | Electronic transitions |
| Fluorescence Emission | > 300 | Excited state properties |
Chromatographic Techniques for Separation and Quantification (HPLC, LC-MS, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of naphthalenesulfonic acids. sielc.com Reverse-phase HPLC with a C18 column is a common approach, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is typically achieved using a UV detector set at one of the absorption maxima of the analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of this compound. nih.gov LC-MS allows for the separation of isomers and the confirmation of the identity of the analyte based on its retention time and mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC-MS is challenging. However, derivatization to a more volatile form can enable its analysis by this technique. nih.govncu.edu.tw GC-MS offers excellent separation efficiency and provides detailed mass spectral information for identification. wgtn.ac.nzwiley.com
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |
| HPLC | C18 | Acetonitrile/Water | UV, Fluorescence |
| LC-MS | C18 | Acetonitrile/Water with formic acid | Mass Spectrometry |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods can be employed to study the redox properties of this compound. Techniques such as cyclic voltammetry can provide information on the oxidation and reduction potentials of the compound. The sulfinic acid moiety and the naphthalene ring system can both be electrochemically active. The oxidation of the sulfinic acid group to a sulfonic acid or its reduction can be investigated. Furthermore, the naphthalene ring can undergo electron transfer reactions. These studies can provide insights into the electronic structure of the molecule and its potential involvement in redox processes.
Computational and Theoretical Investigations of 1 Naphthalenesulfinic Acid
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the behavior of 1-naphthalenesulfinic acid. These approaches model the molecule at the subatomic level to predict its structure, stability, and sites of reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstone techniques in computational chemistry for calculating the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties. For a molecule like this compound, these calculations would typically begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.
While direct DFT data for this compound is scarce, studies on the structurally similar 1-naphthalenesulfonic acid offer significant insights. doi.org In such calculations, the optimized geometry would reveal key bond lengths and angles, particularly around the sulfinic acid group (-SO₂H) and its interaction with the bulky naphthalene (B1677914) ring. For 1-naphthalenesulfonic acid, it has been noted that steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position contributes to its relative instability compared to its 2-isomer. doi.org A similar steric interaction would be expected in this compound, influencing its conformational preferences.
Ab initio methods, while often more computationally intensive than DFT, provide highly accurate results and are used to benchmark other methods. Both approaches can furnish a wealth of information, including total electronic energy, which is a measure of the molecule's stability.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the π-system of the naphthalene ring and the sulfur atom, reflecting the molecule's potential to act as an electron donor. The LUMO would likely be distributed over the naphthalene ring and the S-O bonds of the sulfinic acid group, indicating sites susceptible to nucleophilic attack.
Computational studies on 1-naphthalenesulfonic acid have calculated its HOMO-LUMO energy gap to be approximately 445.5 kJ·mol⁻¹. doi.org This value provides a reasonable estimate for this compound, suggesting it is a moderately reactive molecule. The precise energies and distributions for this compound would differ due to the lower oxidation state of sulfur and the presence of one fewer oxygen atom compared to the sulfonic acid.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Naphthalene Derivative (Data based on computational analysis of 1-Naphthalenesulfonic Acid for comparative purposes)
| Property | Value (au) | Value (kJ·mol⁻¹) |
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| HOMO-LUMO Gap | 0.16970 | 445.5473 |
Note: This data is for 1-naphthalenesulfonic acid and serves as an illustrative example. doi.org Specific values for this compound would require dedicated calculations.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show a high electron density (red) around the oxygen atoms of the sulfinic acid group, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the -OH group would exhibit a positive potential (blue), consistent with its acidic nature. The naphthalene ring would show a more complex potential, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring.
Table 2: Illustrative Mulliken Atomic Charges for a Related Naphthalene Derivative (Data based on computational analysis of 1-Naphthalenesulfonic Acid for comparative purposes)
| Atom | Charge (arbitrary units) |
| Sulfur (S) | +0.8227 |
| Oxygen 1 (O) | -0.1975 |
| Oxygen 2 (O) | -0.2617 |
| Hydrogen (in OH) | - |
Note: This data is for 1-naphthalenesulfonic acid. doi.org The charge on the sulfur atom in this compound would be lower due to the different oxidation state.
Mechanistic Studies Through Computational Reaction Path Analysis
Computational chemistry is not only used to study static molecules but also to model the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state.
A transition state is the highest energy point along a reaction coordinate, representing the "peak" that reactants must overcome to become products. Locating and characterizing the transition state structure is crucial for understanding a reaction's mechanism and predicting its rate. Computational methods can calculate the geometry and energy of the transition state, and from this, the activation energy (the energy barrier for the reaction) can be determined.
For this compound, a characteristic reaction is its thermal decomposition or its role in generating sulfonyl radicals. For example, the thermal elimination of phenylsulfinic acid from a precursor is a known synthetic step. nih.gov A computational study of a similar reaction involving this compound would involve calculating the transition state for the elimination process. This would provide insights into the reaction's feasibility and the conditions required to promote it. The calculated activation energy can be used within transition state theory to estimate the reaction rate constant, offering a powerful link between theoretical calculations and experimental kinetics.
Reactions are typically carried out in a solvent, which can have a profound impact on molecular stability and reactivity. Computational models can account for these environmental effects using either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant.
The polar sulfinic acid group of this compound would interact strongly with polar solvents like water or alcohols through hydrogen bonding. These interactions would stabilize the molecule, particularly its charged or highly polar transition states. Computational exploration of solvation effects would involve optimizing the geometry of this compound and its reaction transition states within a simulated solvent environment. The results would show how the solvent alters the energy profile of a reaction, potentially lowering the activation energy and increasing the reaction rate compared to the gas phase. For sulfinic acids, which can act as both hydrogen bond donors and acceptors, solvent interactions are critical to understanding their behavior in realistic chemical systems. nih.gov
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Van der Waals Interactions)
No computational studies detailing the specific intermolecular interactions of this compound were identified. Research on the analogous 1-naphthalenesulfonic acid indicates the presence of intramolecular noncovalent interactions, including hydrogen bonding and van der Waals forces, which influence its stability. doi.org It is plausible that this compound would also exhibit such interactions, but without specific computational analysis, details regarding the geometry, strength, and nature of these interactions for this compound remain speculative.
Predictive Modeling for Novel this compound Derivatives
There is no available research on the development of predictive models, such as QSAR, for novel derivatives of this compound. While general methodologies for in-silico drug design and predictive modeling are well-established, their application to this specific class of compounds has not been reported in the reviewed literature. Studies on other naphthalene derivatives have utilized these techniques to predict biological activities and design novel compounds, but these findings are not transferable to the this compound scaffold. ijpsjournal.comresearchgate.net
Chemical Degradation and Environmental Fate Studies of 1 Naphthalenesulfinic Acid Analogues
Oxidative Degradation Pathways in Aqueous Systems (e.g., Ozonation, Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like naphthalenesulfonic acids. These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds.
Ozonation is a key AOP for the degradation of NSAs. The degradation can proceed through two primary mechanisms: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. researchgate.net The direct reaction involves a 1,3-dipolar cycloaddition of ozone to the electron-rich double bonds of the naphthalene (B1677914) ring. rsc.org Theoretical studies have shown that the double bonds with the highest electron density, and therefore the most susceptible to ozone attack, are at positions 1–2, 3–4, 5–6, and 7–8. researchgate.net The contribution of the direct versus indirect reaction is highly dependent on the pH of the solution. At acidic pH (e.g., pH 2-3), the direct reaction with molecular ozone is more significant, while at higher pH values (e.g., pH 9), the indirect reaction with hydroxyl radicals predominates due to the accelerated decomposition of ozone. nih.gov For instance, at pH 3, the indirect reaction accounted for only 2% of the total primary oxidation of 1-naphthalenesulfonic acid (1-NSA), whereas at pH 9, its contribution increased to 73%. nih.gov
The reactivity of NSAs with ozone is influenced by the number of sulfonic acid groups attached to the naphthalene ring. An increase in the number of electron-withdrawing sulfonic groups deactivates the aromatic ring, leading to a decrease in the reaction rate with ozone. researchgate.netrsc.org Consequently, naphthalene-1,3,6-trisulfonic acid exhibits the lowest reaction rate among the studied NSAs. researchgate.net
Other AOPs, such as the UV/H₂O₂ system, have also proven effective in the degradation of NSAs. In this process, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the NSA molecules. The combination of UV irradiation and H₂O₂ leads to a progressive degradation of these persistent compounds. nih.gov
The oxidative degradation of naphthalenesulfonic acids results in the formation of various intermediates and final degradation products. A common finding across different ozonation studies is the formation of highly oxidized organic acids and sulfate (B86663) ions. researchgate.net This indicates the cleavage of the aromatic ring and the mineralization of the sulfur atom.
Kinetic studies provide valuable information on the reaction rates and mechanisms of NSA degradation. The reaction between NSAs and ozone is typically described by second-order kinetics. The rate constants for the direct reaction with molecular ozone are significantly influenced by the structure of the NSA. For example, the second-order kinetic constant for the direct reaction of ozone with 1-naphthalenesulfonic acid (1-NSA) was estimated to be around 252 M⁻¹s⁻¹, while for 1,5-naphthalenedisulfonic acid (1,5-NDS), it was significantly lower at 41 M⁻¹s⁻¹. nih.gov This difference underscores the deactivating effect of the additional sulfonic acid group.
The reaction with hydroxyl radicals, characteristic of indirect oxidation pathways in AOPs, is much faster. The radical reaction rate constants for various NSAs are on the order of 10⁹ M⁻¹s⁻¹. researchgate.net Although there is a slight decrease in the rate constant with an increasing number of sulfonic groups, the high magnitude of these constants indicates that the degradation of NSAs is rapid once hydroxyl radicals are generated. researchgate.net
The activation energy for the direct ozonation reaction of different NSAs has been found to be very similar, in the range of 37–42 kJ mol⁻¹. researchgate.netrsc.org This suggests a common reaction mechanism, likely the 1,3-dipolar cycloaddition, across different naphthalenesulfonic acid analogues. rsc.org
| Compound | Oxidation Process | Key Findings | Kinetic Parameters |
| 1-Naphthalenesulfonic acid (1-NSA) | Ozonation | Degradation occurs via direct and indirect reactions. By-products include maleic, fumaric, oxalic, and formic acids. | Direct reaction k = ~252 M⁻¹s⁻¹; Radical reaction k ~ 10⁹ M⁻¹s⁻¹ |
| 1,5-Naphthalenedisulfonic acid (1,5-NDS) | Ozonation, UV/H₂O₂ | Lower reactivity with ozone compared to 1-NSA. Effective degradation by UV/H₂O₂. | Direct reaction k = ~41 M⁻¹s⁻¹; Radical reaction k ~ 10⁹ M⁻¹s⁻¹ |
| Naphthalene-1,3,6-trisulfonic acid | Ozonation | Lowest reactivity with ozone among studied NSAs due to multiple deactivating sulfonic groups. | Slower reaction rate compared to 1-NSA and 1,5-NDS. |
Photochemical Degradation Mechanisms under Environmental Conditions
The photochemical degradation of naphthalenesulfonic acid analogues under environmental conditions can occur through direct photolysis or indirect photolysis (photosensitization). Direct photolysis, where the molecule itself absorbs light and undergoes a chemical transformation, has been found to be inefficient for some NSAs. nih.gov
However, the presence of other substances in the water can significantly enhance the photochemical degradation rate. For instance, the degradation of aqueous solutions of 1,5-naphthalenedisulfonic acid by photolysis was found to be efficient only in the presence of hydrogen peroxide (H₂O₂). nih.gov This is an example of indirect photolysis where the photolysis of H₂O₂ generates hydroxyl radicals that then degrade the NSA.
Similarly, photosensitizers, which are substances that absorb light and then transfer the energy to other molecules, can also accelerate the degradation of NSAs. Studies have shown that soluble substances of biological origin, which are components of natural organic matter, can act as efficient photosensitizers for the abatement of naphthalenesulfonates. unito.it These substances can absorb solar radiation and produce reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which then contribute to the degradation of the NSAs.
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of naphthalenesulfinic acid analogues to hydrolysis is an important factor in their environmental persistence. While specific data on the hydrolytic stability of 1-naphthalenesulfinic acid under typical environmental conditions is scarce, information on the hydrolysis of naphthalenesulfonic acids under more extreme conditions is available.
For instance, a patented process describes the hydrolysis of α-naphthalenesulfonic acid in a sulfonation mixture by treatment with water vapor at temperatures between 140°C and 165°C. google.com In this process, the hydrolysis results in the formation of naphthalene, which is continuously removed by the steam, thereby shifting the equilibrium towards the products. This indicates that under high-temperature conditions, the C-S bond in naphthalenesulfonic acids can be cleaved through hydrolysis. However, it is important to note that these conditions are not representative of typical environmental scenarios. Under ambient environmental temperatures and pH, naphthalenesulfonic acids are generally considered to be hydrolytically stable.
Emerging Research Frontiers and Future Perspectives for 1 Naphthalenesulfinic Acid Chemistry
Innovations in Flow Chemistry and Continuous Synthesis of 1-Naphthalenesulfonic Acid
The synthesis of 1-naphthalenesulfonic acid is undergoing a technological evolution with the advent of flow chemistry and continuous synthesis methodologies. These innovative approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency.
Continuous-flow microreactors are at the forefront of this transformation. A patented method describes the preparation of naphthalenesulfonic acid by sulfonating naphthalene (B1677914) with sulfur trioxide in a microreactor with channels ranging from 10 to 500 micrometers in diameter. google.com This technique leverages the high surface-area-to-volume ratio of microreactors to achieve rapid mixing and superior heat transfer, which is crucial for managing the highly exothermic nature of sulfonation reactions. google.com By overcoming the limitations of conventional reactors where instantaneous mixing is not possible, this method prevents side reactions caused by localized excess of reagents. google.com
The process involves pumping a solution of naphthalene and sulfur trioxide in an organic solvent, such as alkyl halides or nitromethane, through the temperature-controlled microreactor at a flow rate of 1-10 ml/min. google.com The reaction temperature can be precisely controlled within a range of -17 to 90°C. google.com This continuous process is particularly well-suited for strong exothermic reactions and those involving flammable or explosive materials, offering a safer and more controlled manufacturing environment. google.com
Another approach to the continuous production of 1-naphthalenesulfonic acid involves the use of a screw machine reactor. google.com In this process, naphthalene is reacted with sulfur trioxide in the presence of sulfuric acid at low temperatures. google.com The precise control over the molar ratios of the reactants is a key aspect of this method. For the synthesis of 1-naphthalenesulfonic acid, a molar ratio of 1.0 to 1.2 moles of sulfur trioxide per mole of naphthalene is preferred. google.com
The benefits of continuous-flow synthesis extend to the production of various chemical intermediates and active pharmaceutical ingredients (APIs). semanticscholar.orgscispace.com The ability to integrate multiple reaction steps into a single, uninterrupted flow eliminates the need for intermediate workup and purification, leading to faster production and more environmentally benign processes. scispace.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Difficult to control temperature and mixing, leading to side products. | Precise control over temperature, pressure, and mixing, improving selectivity. google.com |
| Safety | Higher risk due to large volumes of reagents and poor heat dissipation. | Enhanced safety due to smaller reaction volumes and efficient heat exchange. rsc.org |
| Efficiency | Lower space-time yields and longer reaction times. | Higher space-time yields and significantly reduced reaction times. mdpi.com |
| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Easier to scale up by running the process for longer durations or in parallel. |
Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
In the context of sulfonation reactions, AI and ML models can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. acs.org For instance, an Artificial Neural Network (ANN) model has been successfully used to model the synthesis of methyl ester sulfonate. acs.org This model considered variables such as sulfonation temperature, sulfonation time, and the molar ratio of reactants to predict the product yield. acs.org A similar approach could be applied to the sulfonation of naphthalene to produce 1-naphthalenesulfonic acid, enabling researchers to identify the optimal conditions for maximizing yield and minimizing byproducts.
Computational chemistry also plays a crucial role in understanding the intricacies of chemical reactions. researchgate.net For example, computational models can be used to study the reaction potential energy surface and analyze non-covalent interactions, providing insights into factors that influence stereoselectivity, steric effects, and electronic effects. researchgate.net This knowledge can then be used to fine-tune reaction conditions and design more selective catalysts.
| Application Area | AI/ML Technique | Potential Benefit |
|---|---|---|
| Reaction Optimization | Artificial Neural Networks (ANNs), Response Surface Methodology (RSM) | Prediction of optimal temperature, pressure, and reactant ratios for maximum yield. acs.org |
| Retrosynthetic Analysis | Transformer-based models, Graph Neural Networks (GNNs) | Identification of novel and more efficient synthetic routes from simple precursors. pharmafeatures.com |
| Catalyst Design | Generative Adversarial Networks (GANs), Reinforcement Learning | In-silico design of catalysts with higher activity and selectivity. |
| Process Automation | Reinforcement Learning | Automated control of reaction parameters in continuous flow systems for consistent product quality. chemicalprocessing.com |
Development of Advanced Analytical Techniques for Trace Analysis and Speciation
The detection and quantification of 1-naphthalenesulfonic acid and its isomers, particularly at trace levels in complex matrices, are crucial for environmental monitoring and industrial process control. oup.com To this end, a range of advanced analytical techniques have been developed, offering high sensitivity and selectivity.
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of naphthalenesulfonates. oup.com When coupled with fluorescence detection, HPLC can achieve low detection limits, making it suitable for environmental samples. researchgate.net Solid-phase extraction (SPE) is often employed as a pre-concentration step to enhance the sensitivity of the analysis. researchgate.net Various sorbent materials, such as polystyrene-divinylbenzene copolymers, have been investigated for their effectiveness in extracting naphthalenesulfonates from aqueous samples. researchgate.net
Capillary electrophoresis (CE) is another powerful technique for the separation of naphthalenesulfonate isomers. acs.org Capillary zone electrophoresis (CZE) with ultraviolet detection has been successfully applied to the analysis of industrial effluents and river water samples. researchgate.net The use of a borate (B1201080) buffer with acetonitrile (B52724) has been shown to provide effective separation of the isomers. researchgate.net
For unequivocal identification, mass spectrometry (MS) coupled with chromatographic techniques is the method of choice. chemicalbook.com Ion-pair reversed-phase liquid chromatography coupled to inductively coupled plasma mass spectrometry (RP-LC-ICP-MS) has been used for the speciation analysis of iodine, with sodium 2-naphthalenesulfonate used as an analytical reagent. chemicalbook.comsigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the naphthalenesulfonates volatile. researchgate.net
The choice of analytical method often depends on the specific requirements of the analysis, such as the required detection limit, the complexity of the sample matrix, and the need for isomer separation.
| Technique | Detector | Key Features | Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV, Mass Spectrometry (MS) | High separation efficiency, suitable for a wide range of analytes. oup.com | Quantification in environmental water samples. researchgate.net |
| Capillary Electrophoresis (CE) | Ultraviolet (UV) | High-resolution separation of isomers, low sample consumption. researchgate.net | Analysis of industrial effluents. researchgate.net |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High sensitivity and selectivity, requires derivatization. researchgate.net | Identification of isomers in water samples. researchgate.net |
| Ion-Pair Chromatography | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Enables the separation of ionic compounds on reverse-phase columns. chemicalbook.com | Speciation analysis. chemicalbook.com |
Integration of 1-Naphthalenesulfonic Acid in Sustainable Chemical Processes
The principles of green chemistry are increasingly being integrated into the chemical industry to develop more sustainable processes that minimize environmental impact and conserve resources. mdpi.comrochester.edu 1-Naphthalenesulfonic acid, as an important chemical intermediate, is at the center of efforts to create greener manufacturing pathways and applications.
One area of focus is the development of environmentally friendly production processes for 1-naphthalenesulfonic acid and its derivatives. A novel process for the production of 1-naphthol-4-sulfonic acid, a derivative of 1-naphthalenesulfonic acid, has been developed that uses sulfur dioxide as a raw material. patsnap.com This process is reported to have a high conversion ratio, save sulfur resources, lower production costs, and reduce environmental pollution. patsnap.com
Furthermore, a sustainable chemical process for the isolation of naphthalenesulfonic acid compounds has been patented, which features the inherent recycling of all acidic streams generated during isolation and washing. google.com This "green" process aims to overcome the problem of generating large quantities of acidic waste, which is a significant issue in conventional methods. google.com By operating at temperatures and pH values that save energy, the process is not only more economical but also has a smaller environmental footprint. google.com
The applications of 1-naphthalenesulfonic acid and its derivatives are also being explored in the context of sustainability. For example, alkylnaphthalene sulfonates are used as superplasticizers in concrete, which can lead to the production of high-performance concrete with a lower water-to-cement ratio. atamanchemicals.com This can contribute to reducing the carbon footprint of the construction industry.
The use of green solvents, such as water and ionic liquids, in the synthesis of compounds derived from 1-naphthalenesulfonic acid is another important aspect of sustainable chemistry. patsnap.com Research into these alternative reaction media aims to replace volatile and hazardous organic solvents, thereby making chemical processes safer and more environmentally benign.
Q & A
Q. Table 1. Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
